2-Amino-2-methylpent-4-enoic acid
Overview
Description
2-Amino-2-methylpent-4-enoic acid is an organic compound with the molecular formula C6H11NO2. It is a derivative of amino acids and features both an amino group and a carboxylic acid group. This compound is notable for its unique structure, which includes a double bond at the fourth carbon position, making it an unsaturated amino acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-methylpent-4-enoic acid can be achieved through various methods. One common approach involves the reduction of methylvinylglycine. This process typically requires the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis. The process may include steps such as acylation, enolate addition, and subsequent reduction. These methods ensure high yield and purity, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-methylpent-4-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used under controlled conditions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Saturated amino acids.
Substitution: Various substituted amino acid derivatives
Scientific Research Applications
2-Amino-2-methylpent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects and its use in drug development.
Industry: It is utilized in the synthesis of specialty chemicals and as a precursor for various industrial products
Mechanism of Action
The mechanism of action of 2-Amino-2-methylpent-4-enoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond in the structure allows for unique interactions with biological molecules, potentially affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
- 2-Amino-3-chloro-2-methylpent-2-enoic acid
- 2-Amino-4-methylpent-4-enoic acid
- 2-Amino-2-methylbut-3-enoic acid
Comparison: 2-Amino-2-methylpent-4-enoic acid is unique due to its specific double bond position and the presence of both amino and carboxylic acid groups. This structure provides distinct reactivity and interaction profiles compared to its analogs. For instance, the presence of a double bond at the fourth carbon position differentiates it from compounds with similar molecular formulas but different bond arrangements .
Properties
IUPAC Name |
2-amino-2-methylpent-4-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBTZYHBJFPEJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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